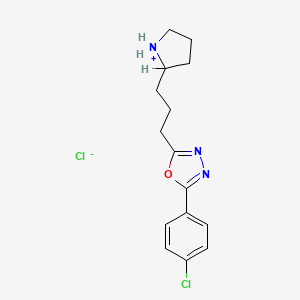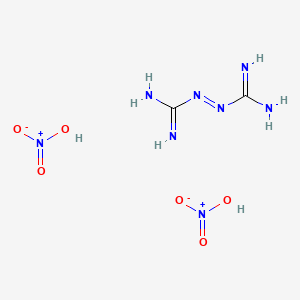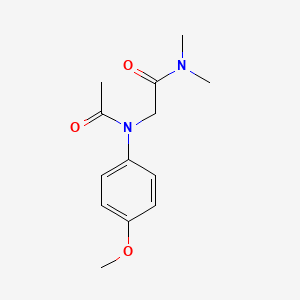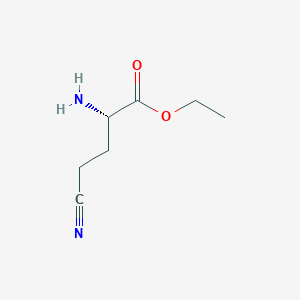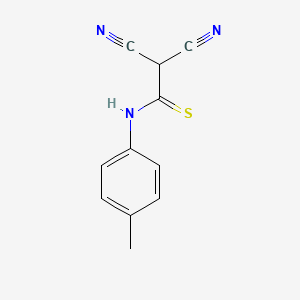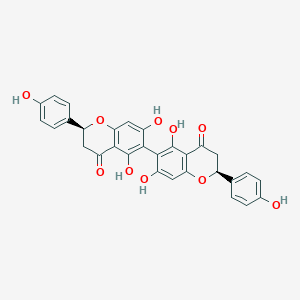![molecular formula C9H10N2O2 B13792373 2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 57224-26-7](/img/structure/B13792373.png)
2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- (9CI) is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrrolopyrazine family, which is characterized by a fused ring structure containing both pyrrole and pyrazine rings. It has been identified in various natural sources, including marine bacteria and soil-dwelling actinomycetes, and has shown significant potential in medicinal chemistry due to its antioxidant and antimicrobial properties .
Preparation Methods
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves multiple stepsThe subsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography and silica gel column chromatography .
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent. Studies have demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus and its potential as a preventive agent against free-radical associated diseases . Additionally, it has been explored for its anti-quorum sensing activity, which can prevent biofilm formation by bacteria .
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . Its antimicrobial activity is linked to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis and other vital processes .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- can be compared to other similar compounds such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications. The unique structural features of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- contribute to its distinct antioxidant and antimicrobial properties, making it a valuable compound for further research and development.
Properties
CAS No. |
57224-26-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-methyl-3-methylidene-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H10N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4H,1,3,5H2,2H3 |
InChI Key |
YVSDONURQUPYGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C(=O)N2CCC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


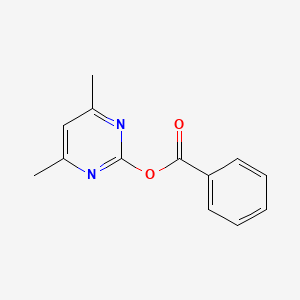
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

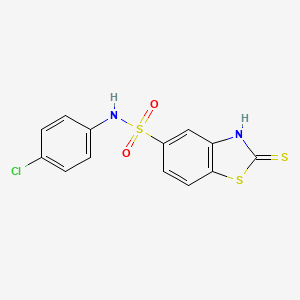
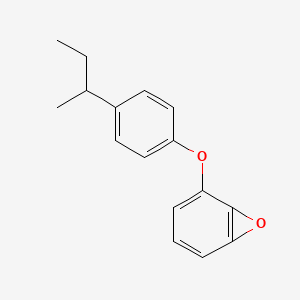
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
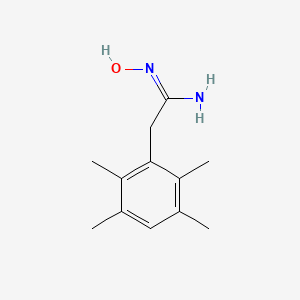
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
